REACTION_CXSMILES
|
[OH:1][C:2]1[CH:21]=[CH:20][CH:19]=[CH:18][C:3]=1[C:4]([NH:6][CH:7]([CH3:17])[CH2:8][NH:9]C(=O)OC(C)(C)C)=[O:5]>Cl.CO>[NH2:9][CH2:8][CH:7]([NH:6][C:4](=[O:5])[C:3]1[CH:18]=[CH:19][CH:20]=[CH:21][C:2]=1[OH:1])[CH3:17] |f:1.2|
|
Name
|
tert-butyl 2-(2-hydroxybenzamido)propylcarbamate
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)NC(CNC(OC(C)(C)C)=O)C)C=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred (RT, 2 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC(C)NC(C1=C(C=CC=C1)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 113.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |